Acetyl tetrapeptide-9
Overview
Description
Acetyl Tetrapeptide-9 (acetate): is a synthetic peptide known for its anti-aging properties. It mimics the function of Lumican, a proteoglycan that plays a crucial role in the organization of collagen fibers and the extracellular matrix. This peptide stimulates the skin’s natural regeneration mechanisms, enhancing firmness and suppleness .
Mechanism of Action
Target of Action
Acetyl Tetrapeptide-9, also known as Dermican LS 9837 or N-Acetyl-gln-asp-val-his, primarily targets Lumican , a specific proteoglycan . Proteoglycans are small protein-sugar complexes that are crucial for the effective organization of collagen fibers and the extracellular matrix . Lumican binds to collagen, connecting its molecules, decreasing the gap between them, and forming functional fibers .
Mode of Action
This compound mimics Lumican’s matrikine function, which regulates fibroblast activities . By binding to specific receptors on the fibroblast membrane, it boosts the production of Lumican and Collagen type 1 . This leads to a scientifically proven skin regeneration and fiber reorganization effect .
Biochemical Pathways
The primary biochemical pathway influenced by this compound involves the metabolism of Lumican . Lumican plays a vital role in ensuring the optimal stability of the extracellular matrix, both by facilitating the synthesis of collagen fibrils and their organization into functional fiber supports .
Result of Action
The action of this compound results in skin regeneration and fiber reorganization . Clinical studies have confirmed that skin becomes thicker and firmer after four months of treatment with a preparation containing this peptide . It leads to a unique anti-aging effect that uses the metabolism of Lumican to improve the skin’s firmness and suppleness .
Action Environment
It is also recommended to store the compound at room temperature, protected from light, moisture, and heat .
Biochemical Analysis
Biochemical Properties
Acetyl Tetrapeptide-9 plays a crucial role in biochemical reactions, particularly in the regulation of fibroblast activities . It mimics the function of Lumican, a proteoglycan that is essential for the effective organization of collagen fibers and the extracellular matrix . By binding to specific receptors on the fibroblast membrane, this compound boosts the production of Lumican and Collagen type 1 .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It stimulates the skin’s natural regeneration mechanisms, leading to a scientifically proven skin regeneration and fiber reorganization effect . A clinical study has confirmed that skin is thicker and firmer after four months of treatment with a preparation containing this compound .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific receptors on the fibroblast membrane . This interaction stimulates the production of Lumican and Collagen type 1, leading to improved skin firmness and suppleness .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to stimulate the synthesis of lumican and collagen I, thereby enhancing the quality of the dermal extracellular matrix .
Metabolic Pathways
This compound influences the metabolism of a specific proteoglycan, Lumican . Lumican plays a crucial role in ensuring the optimal stability of the extracellular matrix by facilitating the synthesis of collagen fibrils and their organization into functional fiber supports .
Preparation Methods
Synthetic Routes and Reaction Conditions: Acetyl Tetrapeptide-9 (acetate) is synthesized through solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The peptide sequence for this compound is Ac-Gln-Asp-Val-His-OH . The synthesis involves the protection of amino acid side chains, coupling reactions, and deprotection steps to yield the final peptide.
Industrial Production Methods: The industrial production of this compound (acetate) involves large-scale SPPS, followed by purification processes such as high-performance liquid chromatography (HPLC) to ensure high purity. The peptide is then lyophilized to obtain a stable powder form suitable for incorporation into cosmetic formulations .
Chemical Reactions Analysis
Types of Reactions: Acetyl Tetrapeptide-9 (acetate) primarily undergoes peptide bond formation and hydrolysis reactions. It does not typically participate in oxidation or reduction reactions due to the stability of its peptide bonds.
Common Reagents and Conditions:
Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC), Hydroxybenzotriazole (HOBt)
Deprotection Reagents: Trifluoroacetic acid (TFA)
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
Major Products: The major product of these reactions is the this compound (acetate) itself, with high purity achieved through careful control of reaction conditions and purification steps .
Scientific Research Applications
Chemistry: Acetyl Tetrapeptide-9 (acetate) is used as a model peptide in studies of peptide synthesis and structure-activity relationships.
Biology: In biological research, it is used to study the role of peptides in cellular communication and extracellular matrix organization.
Medicine: this compound (acetate) is investigated for its potential therapeutic applications in skin regeneration and anti-aging treatments. It has been shown to stimulate the synthesis of Lumican and Collagen type I, leading to improved skin firmness and thickness .
Industry: In the cosmetic industry, this compound (acetate) is a key ingredient in anti-aging products. It is valued for its ability to enhance skin elasticity and reduce the appearance of wrinkles .
Comparison with Similar Compounds
Acetyl Tetrapeptide-11: Stimulates keratinocyte cell growth and syndecan-1 synthesis, enhancing skin cohesion.
Palmitoyl Tetrapeptide-7: Known for its anti-inflammatory properties and ability to reduce skin roughness.
Palmitoyl Pentapeptide-4: Promotes collagen synthesis and skin repair.
Uniqueness: Acetyl Tetrapeptide-9 (acetate) is unique in its ability to specifically stimulate Lumican synthesis, which is crucial for the optimal organization of collagen fibers. This targeted action makes it particularly effective in improving skin firmness and reducing signs of aging .
Properties
IUPAC Name |
(3S)-3-[[(2S)-2-acetamido-5-amino-5-oxopentanoyl]amino]-4-[[(2S)-1-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N7O9/c1-10(2)18(21(36)28-15(22(37)38)6-12-8-24-9-25-12)29-20(35)14(7-17(32)33)27-19(34)13(26-11(3)30)4-5-16(23)31/h8-10,13-15,18H,4-7H2,1-3H3,(H2,23,31)(H,24,25)(H,26,30)(H,27,34)(H,28,36)(H,29,35)(H,32,33)(H,37,38)/t13-,14-,15-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNZANUZIBYJBIN-XSWJXKHESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N7O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00239151 | |
Record name | Acetyl tetrapeptide-9 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00239151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
539.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
928006-50-2 | |
Record name | Acetyl tetrapeptide-9 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0928006502 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetyl tetrapeptide-9 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00239151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-Histidine, N2-acetyl-L-glutaminyl-L-α-aspartyl-L-valyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ACETYL TETRAPEPTIDE-9 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VMO8OOD3V0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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